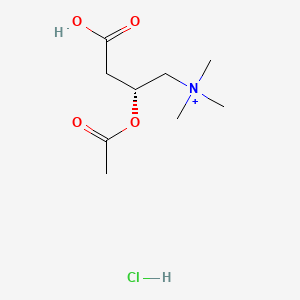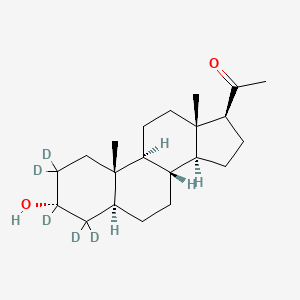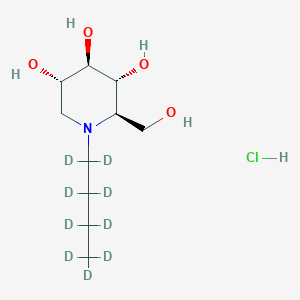![molecular formula C25H32Cl2N8OS B1150305 N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF 3758309 dihydrochloride is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). It has shown significant potential in inhibiting the proliferation and anchorage-independent growth of various tumor cell lines . This compound is widely used in scientific research due to its ability to induce apoptosis, remodel the cytoskeleton, and inhibit cell proliferation .
Preparation Methods
The synthesis of PF 3758309 dihydrochloride involves multiple steps, including the formation of the pyrrolopyrazole core and subsequent functionalization. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
PF 3758309 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the compound’s electronic properties, affecting its interaction with target proteins.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolopyrazole core and its substituents .
Scientific Research Applications
PF 3758309 dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
PF 3758309 dihydrochloride exerts its effects by inhibiting the activity of PAK4, a serine/threonine kinase involved in various cellular processes . The compound binds to the ATP-binding site of PAK4, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to the disruption of cytoskeletal dynamics, induction of apoptosis, and inhibition of cell proliferation . The molecular targets and pathways involved include the NF-κB signaling pathway, which is down-regulated by PF 3758309 dihydrochloride .
Comparison with Similar Compounds
PF 3758309 dihydrochloride is unique among PAK4 inhibitors due to its high potency and selectivity . Similar compounds include:
PF 03758309: Another potent PAK4 inhibitor with similar cellular functions but different pharmacokinetic properties.
AZ13705339: A PAK4 inhibitor with a different chemical structure and slightly lower potency.
These comparisons highlight the uniqueness of PF 3758309 dihydrochloride in terms of its potency, selectivity, and potential therapeutic applications .
Properties
Molecular Formula |
C25H32Cl2N8OS |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H30N8OS.2ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);2*1H/t19-;;/m1../s1 |
InChI Key |
BTVSNRMSUYBDRT-JQDLGSOUSA-N |
SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl.Cl |
Synonyms |
N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




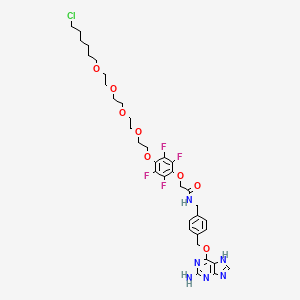
![disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate](/img/structure/B1150235.png)
![N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B1150239.png)
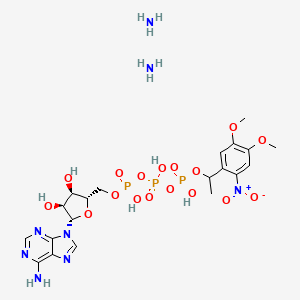
![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)
